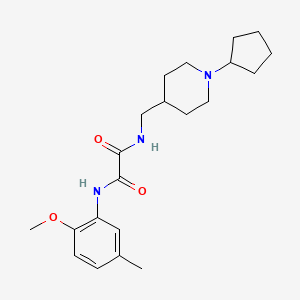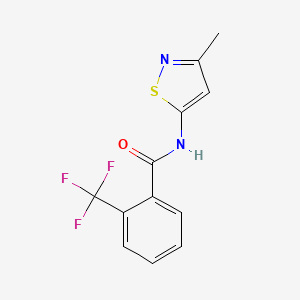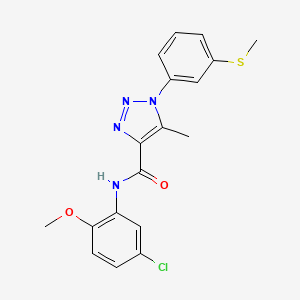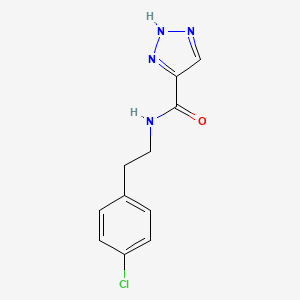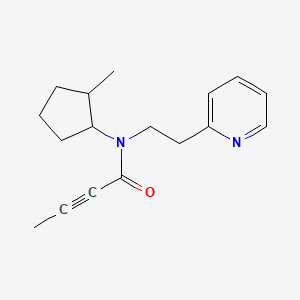
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide, also known as MAB-AB-Chminaca, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of indazole-based synthetic cannabinoids and is known for its high potency and affinity for the cannabinoid receptors in the brain.
Mecanismo De Acción
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are involved in the regulation of various physiological processes. The activation of these receptors by N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been shown to have various biochemical and physiological effects on the body. It has been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. This compound has also been shown to have anti-inflammatory properties, which may have applications in the treatment of various inflammatory conditions. Additionally, N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has several advantages for use in lab experiments. It is a highly potent compound that can be used in small quantities, which makes it cost-effective for researchers. Additionally, it has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, the use of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca in lab experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca. One potential area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another potential area of research is the investigation of the long-term effects of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca on the brain and other organs. Additionally, the use of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca in the treatment of various medical conditions such as chronic pain and inflammation warrants further investigation.
Métodos De Síntesis
The synthesis of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca involves a multi-step process that includes the condensation of 2-pyridine-2-yl ethanol with 2-methylcyclopentanone to form the intermediate product. This intermediate product is then reacted with but-2-ynoic acid in the presence of a catalyst to yield the final product, N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca. The synthesis of this compound requires expertise in organic chemistry and is usually carried out in specialized laboratories.
Aplicaciones Científicas De Investigación
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been extensively studied for its potential applications in medical research. It has been shown to have high affinity for the CB1 and CB2 receptors in the brain, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound has been used in studies related to the endocannabinoid system, which is a complex network of signaling molecules and receptors that regulate various physiological processes in the body.
Propiedades
IUPAC Name |
N-(2-methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-7-17(20)19(16-10-6-8-14(16)2)13-11-15-9-4-5-12-18-15/h4-5,9,12,14,16H,6,8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHHYYLXRQIGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC1=CC=CC=N1)C2CCCC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

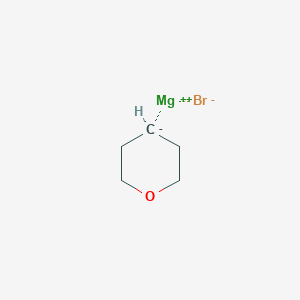

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)
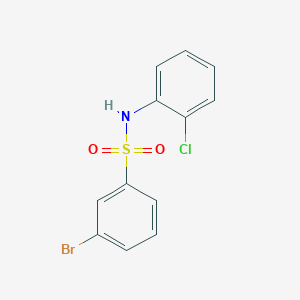
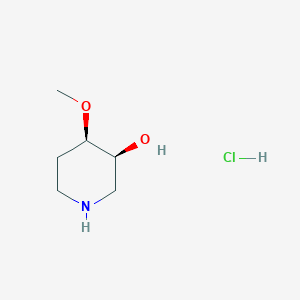
![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)
